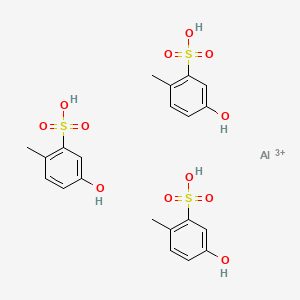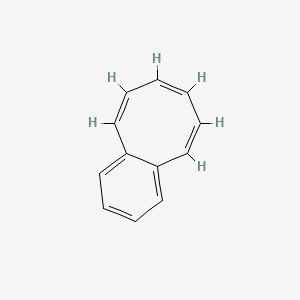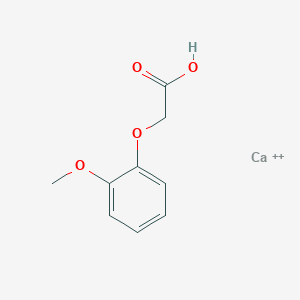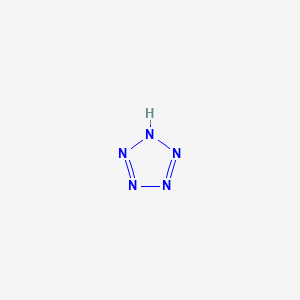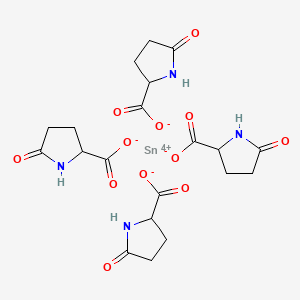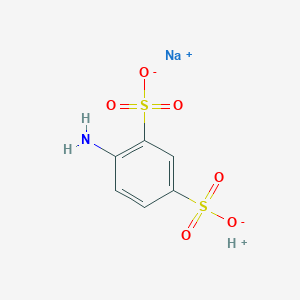
Sodium hydrogen 4-aminobenzene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen aniline-2,4-disulphonate is a chemical compound with the molecular formula C6H6NNaO6S2. It is a sodium salt derivative of aniline-2,4-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the sulfonation of aniline. Aniline is reacted with concentrated sulfuric acid to produce the corresponding sulfonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of sodium hydrogen aniline-2,4-disulphonate follows a similar synthetic route. The process involves large-scale sulfonation reactions, followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aniline compounds .
Scientific Research Applications
Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism by which sodium hydrogen aniline-2,4-disulphonate exerts its effects involves its interaction with various molecular targets. The sulfonic acid groups in the compound can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
- Sodium 2-amino-5-sulfobenzoate
- Sodium 4-amino-3-sulfobenzene-1-sulfonate
- Sodium 4-amino-3-sulfobenzenesulfonate
Comparison: Sodium hydrogen aniline-2,4-disulphonate is unique due to its specific sulfonic acid substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
68466-09-1 |
|---|---|
Molecular Formula |
C6H6NNaO6S2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
sodium;4-aminobenzene-1,3-disulfonate;hydron |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
JYKSCWRCLLNCHG-UHFFFAOYSA-M |
Canonical SMILES |
[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


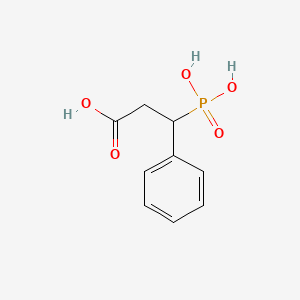
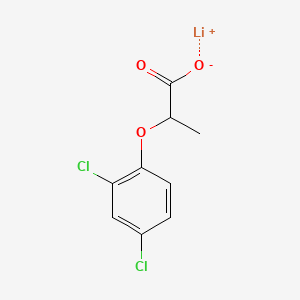
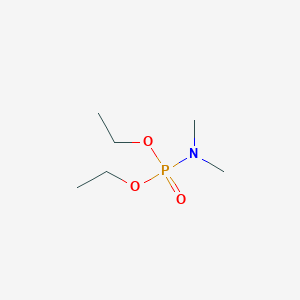
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

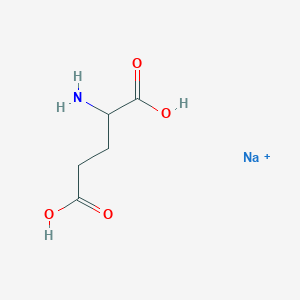
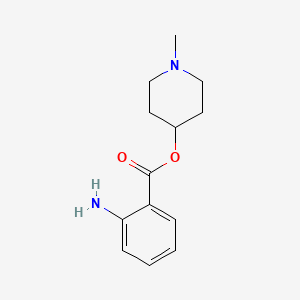
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
